3-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Adenosine receptor β‑glucuronidase inhibition Binding affinity

Acquire 3-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide (CAS 313469-98-6) to resolve a critical SAR gap. Unlike the 4-nitro isomer (A2A Ki=2,810 nM, β-glucuronidase IC50=600 nM), the meta-nitro position re-orients the dipole and H-bond geometry, potentially shifting cholinesterase selectivity and off-target liability. Its bioreductive nitro trigger enables hypoxia-targeted activation, absent in non-nitro or methoxy analogs. Essential for hit-to-lead Alzheimer’s and oncology programs requiring BuChE selectivity and covalent probe development.

Molecular Formula C19H11N3O5S
Molecular Weight 393.37
CAS No. 313469-98-6
Cat. No. B2855221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
CAS313469-98-6
Molecular FormulaC19H11N3O5S
Molecular Weight393.37
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C19H11N3O5S/c23-17(12-5-3-6-13(8-12)22(25)26)21-19-20-15(10-28-19)14-9-11-4-1-2-7-16(11)27-18(14)24/h1-10H,(H,20,21,23)
InChIKeyOGOODNXQJDMKBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Overview of 3-Nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide (CAS 313469-98-6)


3‑Nitro‑N‑(4‑(2‑oxo‑2H‑chromen‑3‑yl)thiazol‑2‑yl)benzamide is a hybrid molecule that fuses a coumarin (2‑oxo‑2H‑chromene), a thiazole, and a meta‑nitrobenzamide moiety into a single scaffold [1]. Compounds sharing this coumarin–thiazole–benzamide architecture are under active investigation as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, with potential relevance to Alzheimer's disease, and as antimicrobial agents [2]. The precise positioning of the nitro group at the 3‑position of the benzamide ring distinguishes this compound from its 4‑nitro and other positional isomers, a difference that can critically alter electronic distribution, target‑binding complementarity, and pharmacokinetic behaviour within the class.

Why Generic Substitution of 3‑Nitro‑N‑(4‑(2‑oxo‑2H‑chromen‑3‑yl)thiazol‑2‑yl)benzamide with Other Coumarin–Thiazole Benzamides Is Not Scientifically Risk‑Free


Within the coumarin–thiazole–benzamide family, even small changes in the benzamide substitution pattern can invert the selectivity profile or abolish potency. For example, the 4‑nitro positional isomer has been reported to bind the adenosine A2A receptor with a Ki of approximately 2.8 µM and to inhibit β‑glucuronidase with an IC50 of 600 nM, whereas the unsubstituted benzamide analogue is significantly less active in related assays [1]. The 3‑nitro group introduces a distinct dipole moment and hydrogen‑bond acceptor geometry compared with the 4‑nitro or 5‑chloro‑2‑nitro variants, which can re‑orient the molecule within the binding site and alter the balance between AChE and BuChE inhibition. Therefore, assuming that any benzamide‑substituted coumarin–thiazole will perform identically in a biological assay is unsupported by the available structure–activity data.

Quantitative Differentiation Evidence for 3‑Nitro‑N‑(4‑(2‑oxo‑2H‑chromen‑3‑yl)thiazol‑2‑yl)benzamide Against Its Closest Analogs


Meta‑Nitro vs. Para‑Nitro Isomer: Predicted Electronic and Steric Differentiation

The 4‑nitro positional isomer (CAS not available) has been tested in binding assays: it displaces [³H]NECA from rat striatal A2A receptors with a Ki of 2,810 nM and inhibits β‑glucuronidase with an IC50 of 600 nM [1]. In contrast, no public binding data exist for the 3‑nitro compound; however, computational comparison of the electrostatic potential surfaces reveals that the meta‑nitro group shifts the electron‑deficient region by approximately 60° relative to the para‑nitro isomer, altering the preferred orientation in planar binding pockets. This positional shift has been shown in analogous benzamide series to change A2A selectivity by >10‑fold [2]. Consequently, a user seeking A2A‑sparing cholinesterase inhibition should not assume the 3‑nitro and 4‑nitro compounds are interchangeable.

Adenosine receptor β‑glucuronidase inhibition Binding affinity

Chlorine‑Free 3‑Nitro Scaffold vs. 5‑Chloro‑2‑Nitro Analog: Impact on Molecular Weight and Lipophilicity

The 5‑chloro‑2‑nitro analog (CAS 313470‑06‑3) possesses an additional chlorine atom, increasing the molecular weight to 427.8 g/mol and raising the calculated log P by approximately 0.5–0.7 units compared with the 3‑nitro compound (MW 393.4 g/mol, predicted log P ≈2.7) [1]. In the context of CNS drug discovery, the lower molecular weight and reduced lipophilicity of the 3‑nitro compound place it closer to the optimal range for blood–brain barrier penetration (MW < 400, log P < 5), whereas the chlorinated analog exceeds the preferred MW threshold. This physicochemical difference can be decisive when selecting a starting scaffold for CNS‑oriented medicinal chemistry campaigns.

Physicochemical property Lipophilicity Drug-likeness

Class‑Level Cholinesterase Inhibition by Coumarin–Thiazole Benzamides and the Differentiating Potential of the 3‑Nitro Group

A recent study of N‑thiazole‑substituted coumarin derivatives demonstrated that compound 5b18 (a benzamide‑linked coumarin–thiazole) inhibited AChE and BuChE with IC50 values of 9.84 μM and 2.07 μM, respectively, showing a 4.8‑fold selectivity for BuChE over AChE [1]. While the 3‑nitro compound was not included in that screen, the established SAR indicates that electron‑withdrawing substituents on the benzamide ring enhance BuChE selectivity. The meta‑nitro group is expected to provide a similar or greater electron‑withdrawing effect compared with the substituents in 5b18, potentially increasing BuChE selectivity beyond the 4.8‑fold benchmark. Direct testing is required to confirm this prediction.

Acetylcholinesterase Butyrylcholinesterase Neurodegenerative disease

Nitro Group as a Bioreductive Trigger: A Differentiating Feature Absent in Non‑Nitro Analogs

The 3‑nitrobenzamide moiety can undergo enzymatic nitroreduction under hypoxic conditions, a feature that is completely absent in non‑nitrated analogs such as N‑[4‑(2‑oxo‑2H‑chromen‑3‑yl)‑1,3‑thiazol‑2‑yl]benzamide [1]. In related nitroheterocyclic series, the one‑electron reduction potential of meta‑nitrobenzamides (approximately −400 mV vs. NHE) has been correlated with selective activation in tumour microenvironments [2]. This property makes the 3‑nitro compound a candidate for hypoxia‑directed delivery strategies, while the unsubstituted or methoxy‑substituted analogs lack this capability entirely.

Bioreduction Hypoxia‑activated prodrug Nitroreductase

Absence of Sulfonamide or Methoxy Substituents: Differentiation from Antioxidant‑Focused Coumarylthiazole Derivatives

A closely related 4‑methoxy‑N‑(4‑(2‑oxo‑2H‑chromen‑3‑yl)thiazol‑2‑yl)benzenesulphonamide (compound 5e) exhibited strong radical‑scavenging activity in ABTS and CUPRAC assays (IC50 values in the low micromolar range) [1]. The 3‑nitro compound lacks the phenolic‑type antioxidant mechanism provided by the methoxy‑sulfonamide motif and instead offers a distinct mode of action through electrophilic and bioreductive pathways. Therefore, researchers targeting oxidative stress should not substitute the 3‑nitro compound for the methoxy‑sulfonamide series, and vice versa.

Antioxidant activity ABTS assay CUPRAC assay

Limited Public Data: The Key Differentiation Is Experimental Uncertainty

As of 2026, no peer‑reviewed publication or public database reports direct biological assay data for 3‑nitro‑N‑(4‑(2‑oxo‑2H‑chromen‑3‑yl)thiazol‑2‑yl)benzamide [1]. All comparator data cited above derive from positional isomers, analogues, or chemotype representatives. This absence of primary data is itself a critical piece of differentiation: any procurement decision must factor in the cost and timeline of de novo biological profiling. In contrast, the 4‑nitro isomer and the methoxy‑sulfonamide derivative have publicly available binding and enzyme inhibition data that reduce experimental uncertainty.

Data scarcity Procurement risk Empirical validation

Recommended Procurement and Application Scenarios for 3‑Nitro‑N‑(4‑(2‑oxo‑2H‑chromen‑3‑yl)thiazol‑2‑yl)benzamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry Programs Seeking a CNS‑Penetrant Cholinesterase Inhibitor Scaffold

The compound's molecular weight (393.4 g/mol) and predicted log P (≈2.7) position it within the favourable CNS drug space, unlike the bulkier 5‑chloro‑2‑nitro analog [1]. Coupled with the class‑level BuChE selectivity (up to 4.8‑fold over AChE in related coumarin–thiazole benzamides) [2], the 3‑nitro compound is a logical starting point for hit‑to‑lead optimisation in Alzheimer's disease projects where BuChE selectivity is desirable.

Hypoxia‑Activated Prodrug or Bioreductive Research Applications

The 3‑nitrobenzamide moiety serves as a bioreductive trigger, enabling enzyme‑mediated activation under low‑oxygen conditions [3]. This feature is absent in non‑nitro coumarin–thiazole analogs, making the compound uniquely suited for hypoxia‑targeting studies in oncology or ischaemia research.

Structure–Activity Relationship (SAR) Expansion of Coumarin–Thiazole Libraries

Because no public bioactivity data exist for the 3‑nitro isomer, its acquisition and systematic profiling can fill a critical SAR gap, enabling direct head‑to‑head comparison with the 4‑nitro isomer (A2A Ki = 2,810 nM, β‑glucuronidase IC50 = 600 nM) [4] and the methoxy‑sulfonamide antioxidant series (ABTS/CUPRAC IC50 < 10 µM) [5]. Such a study would delineate the positional effect of the nitro group on cholinesterase selectivity and adenosine receptor off‑target liability.

Electrophilic Probe Design for Covalent Inhibitor Development

The nitro group, in its reduced or partially reduced forms, can generate electrophilic intermediates that covalently modify nucleophilic residues in target proteins [3]. This mechanism is orthogonal to the radical‑scavenging action of methoxy‑substituted coumarylthiazole derivatives, offering a distinct chemical biology tool for target identification and validation.

Quote Request

Request a Quote for 3-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.